2-Phenyl-oxazole-4-carboxylic acid methyl ester

Übersicht

Beschreibung

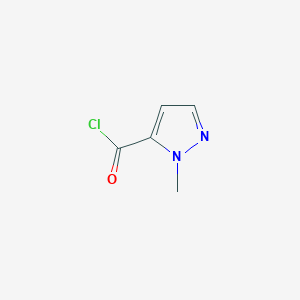

“2-Phenyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The molecular formula of this compound is C12H11NO3 .

Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using various reagents . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .

Molecular Structure Analysis

The molecular structure of “2-Phenyl-oxazole-4-carboxylic acid methyl ester” includes a five-membered oxazole ring attached to a phenyl group and a carboxylic acid methyl ester group .

Chemical Reactions Analysis

The chemical reactions involving oxazoles often include their synthesis from β-hydroxy amides and their oxidation to form oxazoles . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Oxazolines

- Scientific Field : Synthetic Organic Chemistry

- Summary of Application : Oxazoline is a five-membered heterocyclic compound that has gained recognition in synthetic organic chemistry due to its biological activities . It has applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

- Methods of Application : The synthesis of oxazolines typically involves a nucleophilic attack and an intramolecular cyclization from amino alcohols and carboxylic acid .

- Results or Outcomes : The synthesis of oxazolines has been extensively studied, and various synthetic protocols have been developed based on different substrates .

Rapid Synthesis of Oxazolines and Oxazoles

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of Application : A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . These compounds are important biological scaffolds present within many natural products .

- Methods of Application : The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

- Results or Outcomes : This method provides a rapid and efficient way to synthesize oxazolines and oxazoles, which are important compounds in many natural products .

Biological Activities of Oxazole Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their various biological activities .

- Methods of Application : The synthesis of oxazole derivatives typically involves a nucleophilic attack and an intramolecular cyclization from amino alcohols and carboxylic acid .

- Results or Outcomes : Oxazole derivatives have shown diverse biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc .

Antibacterial Evaluation of 2-Phenyl Oxazole Derivatives

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : Certain 2-phenyl oxazole derivatives have shown promising antibacterial activity .

- Methods of Application : The specific methods of application would depend on the exact structure of the 2-phenyl oxazole derivative and the target bacterial species .

- Results or Outcomes : Compounds 5a4, 5a3, 5a2 and 5b4 showed better antibacterial activity than Compounds 5a6, 5a7 and 5b6 against S. aureus and B. subtilis .

Safety And Hazards

Zukünftige Richtungen

Oxazoles, including “2-Phenyl-oxazole-4-carboxylic acid methyl ester”, have significant potential in the field of medicinal chemistry due to their presence in many commercially available drugs . Therefore, future research may focus on developing new synthetic strategies for oxazoles and exploring their biological activities .

Eigenschaften

IUPAC Name |

methyl 2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHITWPKHNTXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400980 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-oxazole-4-carboxylic acid methyl ester | |

CAS RN |

59171-72-1 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)